

#### Frutinone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Frutinone A	
Cat. No.:	B137992	Get Quote

CAS Number: 38210-27-4

Molecular Formula: C16H8O4

Molecular Weight: 264.23 g/mol

#### Introduction

**Frutinone A** is a naturally occurring chromonocoumarin found in plants of the Polygala genus. [1] It has garnered significant interest within the scientific community due to its diverse biological activities, including potent enzyme inhibition, antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of **Frutinone A**, focusing on its chemical properties, synthesis, biological activities with associated quantitative data, and relevant experimental protocols and signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

### **Chemical and Physical Properties**

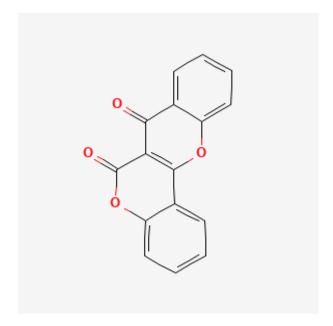
**Frutinone A** is a polycyclic aromatic compound with a rigid, planar structure. Its systematic IUPAC name is 6H,7H-[2]Benzopyrano[4,3-b][2]benzopyran-6,7-dione.[3]



Property	Value	Reference
CAS Number	38210-27-4	[4]
Molecular Formula	C16H8O4	
Molecular Weight	264.23 g/mol	<del>-</del>
IUPAC Name	6H,7H-Benzopyrano[4,3- b]benzopyran-6,7-dione	<del>-</del>
SMILES	O=C1OC2=CC=CC=C2C2=C1 C(=O)OC1=CC=CC=C12	_
Appearance	Solid	_

### **Molecular Structure**

#### 2D Structure:



3D Structure:

3D structure of Frutinone A

## **Synthesis of Frutinone A**



Several synthetic routes to **Frutinone A** have been reported, with a focus on improving yield and efficiency while utilizing readily available starting materials.

#### Palladium-Catalyzed C-H Activation/Carbonylation

A three-step total synthesis with an overall yield of 44% has been developed. This method involves the construction of the chromone-annelated coumarin core through a palladium-catalyzed C-H carbonylation of 2-phenolchromones.

#### **Base-Promoted Intramolecular Nucleophilic Substitution**

Another efficient protocol accomplishes the total synthesis of **Frutinone A** in three steps starting from 2'-hydroxyacetophenone. The key final step is a base-promoted intramolecular nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin, which provides **Frutinone A** in excellent yield.

#### **Biological Activities and Quantitative Data**

**Frutinone A** exhibits a range of biological activities, with its most potent effect observed as an inhibitor of the cytochrome P450 enzyme CYP1A2.



Biological Activity	Target/Assay	Quantitative Data	Reference
Enzyme Inhibition	Cytochrome P450 1A2 (CYP1A2)	IC50 = 0.56 μM	
K <sub>i</sub> (mixed inhibition with 3-cyano-7- ethoxycoumarin) = 0.48 μΜ			
K <sub>i</sub> (competitive inhibition with ethoxyresorufin) = 0.31 μM			
Antimicrobial Activity	Gram-positive bacteria (e.g., Staphylococcus aureus)	MIC ≈ 10-25 μg/mL	
Anti-inflammatory Activity	Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages	IC₅o ≈ 15-20 μM	_
Cytotoxic Activity	Cancer cell lines	IC50 ≈ 5-10 μM	-

## **Experimental Protocols**

The following are generalized protocols for key experiments related to the biological activities of **Frutinone A**. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

# Synthesis of Frutinone A (Base-Promoted Intramolecular Nucleophilic Substitution)

• Starting Material: 3-(2-chlorobenzoyl)-4-hydroxycoumarin.



- Reaction Conditions: The substrate is subjected to a base-promoted intramolecular nucleophilic substitution reaction.
- Optimization: The reaction is optimized by screening different bases, solvents, temperatures, and reaction times to achieve the highest yield.
- Purification: The final product, Frutinone A, is purified using standard chromatographic techniques.

## **Antimicrobial Activity (Broth Microdilution Assay)**

- Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
- Serial Dilution: Perform serial dilutions of Frutinone A in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Inoculate each well with the prepared microbial suspension.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Frutinone A** that visibly inhibits microbial growth.

### Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Frutinone A** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).



Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC<sub>50</sub> value is calculated as the concentration of Frutinone
 A that reduces cell viability by 50%.

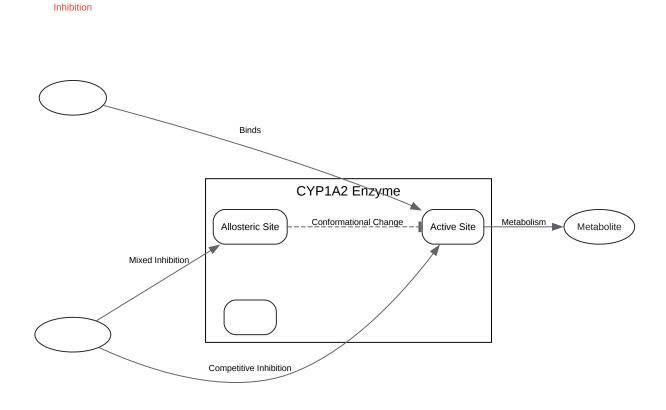
# Anti-inflammatory Activity (Nitric Oxide Production Assay)

- Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Pre-treatment: Pre-treat the cells with different concentrations of **Frutinone A** for 1-2 hours.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
- Incubation: Incubate the cells for 24 hours.
- NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The IC₅₀ value is the concentration of **Frutinone A** that inhibits NO production by 50%.

# Signaling Pathways and Mechanisms of Action Inhibition of Cytochrome P450 1A2 (CYP1A2)

**Frutinone A** is a potent inhibitor of CYP1A2, a key enzyme involved in the metabolism of various xenobiotics, including many therapeutic drugs. The inhibition is reversible and exhibits a mixed-type or competitive mechanism depending on the substrate used. This suggests that **Frutinone A** can interact with both the active site and an allosteric site on the enzyme.





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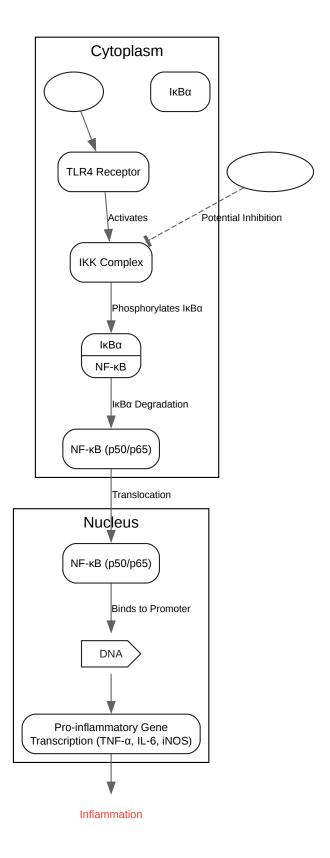
Caption: Frutinone A inhibits CYP1A2 via competitive and mixed mechanisms.

#### Potential Modulation of the NF-kB Signaling Pathway

While direct studies on **Frutinone A**'s effect on the NF- $\kappa$ B pathway are limited, many flavonoids are known to exert their anti-inflammatory effects by modulating this critical signaling cascade. The canonical NF- $\kappa$ B pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . This allows the NF- $\kappa$ B dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-



inflammatory genes, such as those for TNF- $\alpha$ , IL-6, and iNOS. Flavonoids can potentially inhibit this pathway at various points, for instance, by inhibiting IKK activation.





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Caption: Potential mechanism of **Frutinone A**'s anti-inflammatory action via NF-κB pathway inhibition.

#### Conclusion

**Frutinone A** is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent inhibition of CYP1A2 warrants further investigation for potential drug-drug interactions. The antimicrobial, anti-inflammatory, and cytotoxic properties of **Frutinone A** make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the pharmacological potential of this intriguing molecule.

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#### References

- 1. rsc.org [rsc.org]
- 2. [PDF] A New Protocol for Total Synthesis of Natural Product Frutinone A and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Frutinone A: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137992#frutinone-a-cas-number-and-molecular-structure]

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